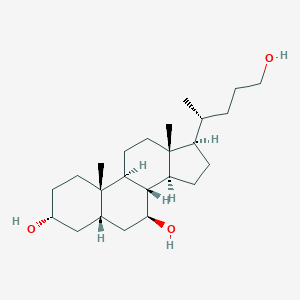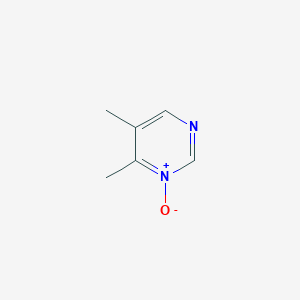![molecular formula C4H2Cl2FNO B049495 5-[Dichloro(fluoro)methyl]-1,2-oxazole CAS No. 116584-44-2](/img/structure/B49495.png)
5-[Dichloro(fluoro)methyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[Dichloro(fluoro)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound is a heterocyclic organic molecule that contains both chlorine and fluorine atoms in its structure.
科学研究应用
5-[Dichloro(fluoro)methyl]-1,2-oxazole has been extensively studied for its potential applications in medicinal and agricultural chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis processes. In agricultural chemistry, 5-[Dichloro(fluoro)methyl]-1,2-oxazole has been studied for its herbicidal and fungicidal activities. It has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes.
作用机制
The mechanism of action of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. This compound binds to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Dichloro(fluoro)methyl]-1,2-oxazole depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In agricultural chemistry, it has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. However, this compound can also have toxic effects on non-target organisms, including humans and animals, if not used properly.
实验室实验的优点和局限性
The advantages of using 5-[Dichloro(fluoro)methyl]-1,2-oxazole in lab experiments include its high potency and specificity towards target enzymes and proteins, as well as its broad range of applications in various fields. However, the limitations of using this compound include its potential toxicity to non-target organisms, as well as the difficulty in synthesizing and handling it due to its hazardous nature.
未来方向
There are several future directions for research on 5-[Dichloro(fluoro)methyl]-1,2-oxazole. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy or antiviral agent. In agricultural chemistry, it could be further studied for its potential as a herbicide or fungicide with reduced toxicity to non-target organisms. Additionally, the synthesis and handling of this compound could be improved to make it safer and more accessible for research purposes.
Conclusion
In conclusion, 5-[Dichloro(fluoro)methyl]-1,2-oxazole is a heterocyclic organic molecule that has potential applications in medicinal and agricultural chemistry. Its synthesis method involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. This compound has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its herbicidal and fungicidal activities. Its mechanism of action involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. However, this compound can also have toxic effects on non-target organisms if not used properly. Future research directions include further studies on its potential applications and improved synthesis and handling methods.
合成方法
The synthesis of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product depends on the reaction conditions. The chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole is shown in Figure 1.
Figure 1: Chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole
属性
CAS 编号 |
116584-44-2 |
|---|---|
产品名称 |
5-[Dichloro(fluoro)methyl]-1,2-oxazole |
分子式 |
C4H2Cl2FNO |
分子量 |
169.97 g/mol |
IUPAC 名称 |
5-[dichloro(fluoro)methyl]-1,2-oxazole |
InChI |
InChI=1S/C4H2Cl2FNO/c5-4(6,7)3-1-2-8-9-3/h1-2H |
InChI 键 |
CPEUKVPGMRFBRX-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)C(F)(Cl)Cl |
规范 SMILES |
C1=C(ON=C1)C(F)(Cl)Cl |
同义词 |
Isoxazole, 5-(dichlorofluoromethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
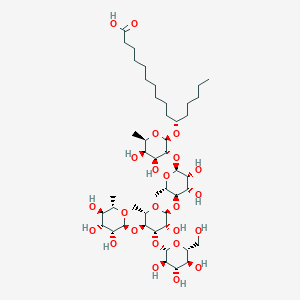
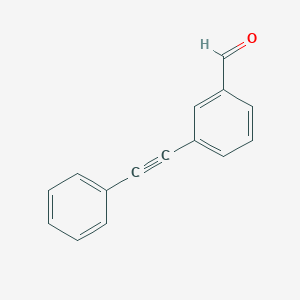
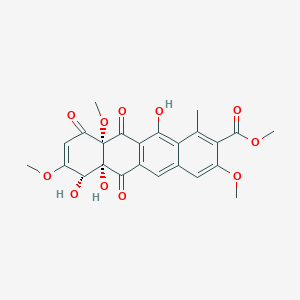
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)





